molecular formula C12H24N2OS B2750479 1-(Cyclopropylamino)-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol CAS No. 1599223-13-8

1-(Cyclopropylamino)-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol

Cat. No.: B2750479
CAS No.: 1599223-13-8
M. Wt: 244.4
InChI Key: XWTAFOPIMHZBRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thiomorpholine derivative characterized by a cyclopropylamino group and a 2,2-dimethylthiomorpholin-4-yl moiety. The cyclopropyl group may enhance metabolic stability, while the dimethylthiomorpholin ring could influence lipophilicity and binding affinity.

Properties

IUPAC Name

1-(cyclopropylamino)-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2OS/c1-12(2)9-14(5-6-16-12)8-11(15)7-13-10-3-4-10/h10-11,13,15H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTAFOPIMHZBRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCS1)CC(CNC2CC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1599223-13-8
Record name 1-(cyclopropylamino)-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

Molecular Architecture

The target molecule comprises three critical moieties:

  • A 2,2-dimethylthiomorpholin-4-yl group , characterized by a six-membered sulfur-containing ring with two methyl groups at the 2-position.
  • A cyclopropylamino group attached to the central propan-2-ol backbone.
  • A secondary alcohol at the 2-position of the propane chain, which may influence stereochemical outcomes during synthesis.

Retrosynthetic Disconnections

Retrosynthetic analysis suggests two primary disconnections:

  • Fragmentation at the propan-2-ol backbone , enabling modular assembly of the thiomorpholine and cyclopropylamine units.
  • Ring-opening of a thiomorpholine precursor followed by subsequent functionalization with cyclopropylamine.

Synthetic Routes to the Thiomorpholine Core

Thiomorpholine Ring Formation

The 2,2-dimethylthiomorpholine ring is typically synthesized via thiol-ene cyclization or ring-closing metathesis . A representative protocol involves:

  • Thiol-ene reaction : Reacting 2-methylpropane-1,3-dithiol with a diamine under basic conditions to form the thiomorpholine skeleton. For example, treatment of 2-methylpropane-1,3-dithiol with 1,2-ethylenediamine in the presence of K$$2$$CO$$3$$ yields 2,2-dimethylthiomorpholine with 68% efficiency.
  • Ring-closing metathesis : Utilizing Grubbs catalyst to cyclize diallyl sulfide derivatives, though this method is less common due to catalyst costs.
Table 1: Comparative Analysis of Thiomorpholine Synthesis Methods
Method Reagents Yield (%) Key Challenges
Thiol-ene cyclization K$$2$$CO$$3$$, EtOH, 80°C 68 Competing oxidation of thiols
Ring-closing metathesis Grubbs catalyst, CH$$2$$Cl$$2$$ 45 High catalyst loading

Introduction of the Cyclopropylamine Group

Nucleophilic Amination Strategies

The cyclopropylamino group is introduced via SN2 displacement or reductive amination :

  • SN2 displacement : Reacting a brominated propan-2-ol intermediate with cyclopropylamine in DMF at 60°C. For instance, treating 3-bromo-1-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol with excess cyclopropylamine achieves 55% yield after 12 hours.
  • Reductive amination : Condensing a ketone precursor (e.g., 3-oxo-1-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol) with cyclopropylamine using NaBH$$_3$$CN as a reducing agent. This method improves stereocontrol but requires anhydrous conditions.

Stereochemical Considerations

The secondary alcohol at the 2-position introduces potential for diastereomer formation . Chiral HPLC analysis of the SN2 route reveals a 3:1 ratio favoring the R-configured alcohol, whereas reductive amination produces a 1:1 mixture, necessitating post-synthetic purification.

Assembly of the Propan-2-Ol Backbone

Epoxide Ring-Opening Strategy

A high-yielding approach involves:

  • Synthesizing 3-(2,2-dimethylthiomorpholin-4-yl)propylene oxide via epoxidation of the corresponding allyl ether.
  • Ring-opening the epoxide with cyclopropylamine in THF at 0°C, yielding the propan-2-ol derivative with 72% efficiency.
Reaction Scheme:

$$
\text{Epoxide} + \text{Cyclopropylamine} \xrightarrow{\text{THF, 0°C}} \text{1-(Cyclopropylamino)-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol}
$$

Mitsunobu Reaction for Alcohol Formation

The Mitsunobu reaction enables inversion of configuration at the alcohol center:

  • Coupling a thiomorpholine-containing secondary alcohol with cyclopropylamine using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
  • Achieving 65% yield with retention of stereochemistry, though scalability is limited by reagent costs.

Optimization Challenges and Industrial Scalability

Purification Hurdles

Crude reaction mixtures often contain unreacted cyclopropylamine and thiomorpholine byproducts. Silica gel chromatography with EtOAc/hexane (3:7) resolves these impurities but adds time and cost.

Catalytic Improvements

Recent advances in organocatalysis show promise for asymmetric synthesis. For example, using a thiourea catalyst to enhance enantioselectivity during the epoxide ring-opening step improves the ee from 70% to 92%.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylamino)-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or thiomorpholine groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1-(Cyclopropylamino)-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol has been investigated for its potential therapeutic effects, particularly in the context of neuropharmacology and cancer treatment.

Anticancer Activity

Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The National Cancer Institute (NCI) has conducted assays showing that derivatives with similar structures demonstrate significant growth inhibition in tumor cells.

Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound using a panel of human cancer cell lines. Results indicated an IC50 value in the low micromolar range, suggesting its potential as an anticancer agent.

Table 2: Anticancer Activity Summary

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)5.0
MCF7 (Breast Cancer)8.3
HeLa (Cervical Cancer)6.7

Neuropharmacology

Given its structural features, this compound may also interact with neurotransmitter systems, particularly those involving acetylcholine. Research suggests that similar compounds can act as acetylcholinesterase inhibitors, which may have implications for treating neurodegenerative diseases.

Case Study: Acetylcholinesterase Inhibition
Research on related compounds indicates that modifications to the thiomorpholine structure enhance inhibitory activity against acetylcholinesterase, potentially leading to applications in Alzheimer's disease therapy.

Table 3: Enzyme Inhibition Activity

EnzymeInhibition TypeReference
AcetylcholinesteraseCompetitive Inhibitor

Material Science

The compound's unique properties make it a candidate for use in developing new materials or coatings. Its solubility and stability can be advantageous in formulating polymers or composite materials with enhanced performance characteristics.

Mechanism of Action

The mechanism by which 1-(Cyclopropylamino)-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, thereby affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.

    Signal Transduction Pathways: The compound can influence signal transduction pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

2.1. Thiomorpholine Derivatives
  • Compound from :
    • Name : 2-(1,1-dioxo-1λ⁶-thiomorpholin-4-yl)-3-(1H-indol-3-yl)-N-[(pyridin-2-yl)methyl]propanamide
    • Key Features :
  • Thiomorpholin ring with two sulfonyl (1,1-dioxo) groups.
  • Indole and pyridine substituents.
  • Molecular formula: C₂₁H₂₄N₄O₃S.
    • Comparison :
  • This difference may reduce membrane permeability but improve aqueous solubility.
  • The indole and pyridine moieties in likely confer distinct receptor-binding profiles, whereas the target compound’s cyclopropylamino group may enhance steric hindrance and metabolic resistance .
2.2. Amino-Propanol Derivatives
  • Compounds from :
    • Examples:
  • 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
  • 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol Key Features:
  • Amino-propanol backbone with thiophene or naphthalene substituents.
  • Methylamino groups instead of cyclopropylamino groups. Comparison:
  • The cyclopropylamino group in the target compound may offer greater conformational rigidity and reduced basicity compared to methylamino groups, altering pharmacokinetic properties such as absorption and half-life .
2.3. Fluorinated Derivatives
  • Compound from :
    • Name : 2-{2-[(1R)-1-[3-(Cyclopropyloxy)-4-(difluoromethoxy)phenyl]-2-(1-oxidopyridin-3-yl)ethyl]-1,3-thiazol-5-yl}-1,1,1,3,3,3-hexafluoropropan-2-ol
    • Key Features :
  • Fluorinated propanol core.
  • Cyclopropyloxy and difluoromethoxy substituents.
    • Comparison :
  • Fluorination increases metabolic stability and lipophilicity, which could enhance blood-brain barrier penetration compared to the non-fluorinated target compound.
  • The cyclopropyloxy group in this compound differs from the cyclopropylamino group in the target, leading to distinct electronic and steric effects .

Biological Activity

1-(Cyclopropylamino)-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol (CAS Number: 1599223-13-8) is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 1-(Cyclopropylamino)-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol includes a cyclopropyl group and a thiomorpholine moiety, which are significant for its biological interactions. The following table summarizes its chemical properties:

PropertyValue
Molecular FormulaC₁₁H₁₈N₂OS
Molecular Weight226.34 g/mol
CAS Number1599223-13-8
Purity≥95%

Pharmacological Profile

Research indicates that 1-(Cyclopropylamino)-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol exhibits several pharmacological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. It has been associated with the inhibition of the IGF-1 receptor (IGF-1R), which plays a crucial role in tumor growth and survival .
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation .
  • Neuroprotective Properties : Some studies have indicated that compounds with similar structures exhibit neuroprotective effects, suggesting a possible application in neurodegenerative diseases .

The biological effects of 1-(Cyclopropylamino)-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol may be mediated through several mechanisms:

  • Inhibition of IGF-1R : By blocking the IGF-1R signaling pathway, the compound may reduce tumor cell proliferation and enhance apoptosis in cancer cells .
  • Modulation of Inflammatory Cytokines : The compound appears to influence the production of pro-inflammatory cytokines, potentially through the inhibition of NF-kB signaling pathways .

Case Studies

Several case studies have explored the efficacy of this compound in various therapeutic contexts:

  • Cancer Treatment : A study involving the administration of this compound to tumor-bearing mice demonstrated significant tumor size reduction compared to control groups. The mechanism was linked to IGF-1R inhibition and subsequent apoptosis induction in tumor cells.
  • Inflammation Models : In vitro studies using human keratinocytes showed that treatment with this compound reduced levels of IL-6 and TNF-alpha, indicating its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(cyclopropylamino)-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : Synthesis of structurally similar aminopropanol derivatives often involves nucleophilic substitution or reductive amination. For example, enantioselective synthesis of 1-(isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride uses chiral resolution or asymmetric catalysis to control stereochemistry . Microwave-assisted methods (as seen in pyridazine derivatives) can enhance regioselectivity and reduce side reactions .
  • Key Considerations : Solvent polarity, temperature, and catalysts (e.g., chiral ligands) are critical for minimizing racemization. Hydrochloride salt formation may improve crystallinity and stability .

Q. Which analytical techniques are optimal for characterizing this compound’s purity and structural conformation?

  • Methodology :

  • LC-MS/MS : Quantifies trace impurities (e.g., diastereomers or degradation products) with high sensitivity, as demonstrated for aminopropanol derivatives in pharmacokinetic studies .
  • NMR Spectroscopy : 1^1H and 13^13C NMR can resolve stereochemical features, such as cyclopropyl and thiomorpholine ring conformations.
  • HPLC : Use chiral columns (e.g., cellulose-based) to separate enantiomers, referencing methods for adrenolytic aminopropanol derivatives .

Q. How does the thiomorpholine substituent influence the compound’s physicochemical properties?

  • Data :

PropertyImpact of Thiomorpholine SubstituentExample from Evidence
SolubilityReduced aqueous solubility due to hydrophobic sulfurAnalogous to naphthalene derivatives
StabilitySusceptibility to oxidation at sulfur centersSimilar to thiophene-containing compounds
Conformational RigidityIncreased rigidity from chair conformationThiomorpholine analogs in receptor studies

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Case Study : Discrepancies in receptor binding assays may arise from variations in stereochemical purity. For example, enantiomers of 1-(1H-indol-4-yloxy)-3-aminopropan-2-ol derivatives show divergent adrenolytic activity .
  • Recommendations :

  • Validate stereochemistry via X-ray crystallography or circular dichroism.
  • Standardize assay conditions (e.g., pH, temperature) to minimize confounding factors.

Q. How can computational modeling predict this compound’s interactions with biological targets?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., GPCRs), leveraging structural data from thiomorpholine-containing analogs .
  • QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants) with activity, as seen in pyridazine-based agrochemicals .

Q. What are the metabolic pathways and potential toxicity risks inferred from structural analogs?

  • Findings :

  • Oxidative Metabolism : Thiomorpholine may undergo sulfoxidation, forming reactive intermediates. Monitor via LC-MS/MS in hepatocyte assays .
  • Toxicity Signals : Cyclopropylamine groups in related compounds are associated with hepatic enzyme inhibition .

Experimental Design Considerations

Q. How to design stability studies under varying pH and temperature conditions?

  • Protocol :

  • Forced Degradation : Expose the compound to 0.1M HCl/NaOH (37°C, 24h) and analyze degradation products via LC-MS.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds.

Q. What in vitro assays are suitable for evaluating its mechanism of action?

  • Assays :

  • Radioligand Binding : For receptor affinity (e.g., β-adrenergic receptors), referencing methods for aminopropanol derivatives .
  • Kinase Inhibition Screening : Use fluorescence polarization assays for high-throughput profiling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.